This compound is classified under the category of pyrazolidinones, which are five-membered heterocyclic compounds containing two nitrogen atoms. The specific compound's IUPAC name is 4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one, and it has a CAS number of 92745-75-0. It can be synthesized from various precursors through several chemical reactions, making it a versatile compound in synthetic organic chemistry .
The synthesis of 4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one can be achieved through several methods:
The reactions are generally conducted under controlled temperatures ranging from room temperature to 100 °C, depending on the specific reagents and desired yields.
The molecular formula of 4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one is C13H18N2O2, with a molecular weight of approximately 234.29 g/mol. The structure features:
The InChI Key for this compound is HFNYYSCMYHVITK-UHFFFAOYSA-N, which provides a unique identifier for chemical substances .
The canonical SMILES notation for this compound is CC1=CC=C(C=C1)N2CC(C(=O)N2)CCCO, which reflects its complex molecular architecture.
4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one can undergo various chemical reactions, including:
These reactions can yield various products, including:
The physical properties of 4-(3-hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one include:
Key chemical properties include:
Relevant data indicates that this compound's stability and reactivity can be influenced by environmental conditions such as pH and temperature .
4-(3-Hydroxypropyl)-1-(4-methylphenyl)pyrazolidin-3-one has potential applications in:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7